molecular formula C10H9Cl3N2S B15166943 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione CAS No. 634192-17-9

1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione

Cat. No.: B15166943
CAS No.: 634192-17-9
M. Wt: 295.6 g/mol
InChI Key: RLSCHTXOKDAPTH-UHFFFAOYSA-N
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Description

1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione typically involves the reaction of 2,4,5-trichlorobenzyl chloride with imidazolidine-2-thione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione involves its interaction with various molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s bioactive effects.

Comparison with Similar Compounds

  • 1-[(2,4,6-Trichlorophenyl)methyl]imidazolidine-2-thione
  • 1-[(2,4-Dichlorophenyl)methyl]imidazolidine-2-thione
  • 1-[(2,5-Dichlorophenyl)methyl]imidazolidine-2-thione

Comparison: 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

CAS No.

634192-17-9

Molecular Formula

C10H9Cl3N2S

Molecular Weight

295.6 g/mol

IUPAC Name

1-[(2,4,5-trichlorophenyl)methyl]imidazolidine-2-thione

InChI

InChI=1S/C10H9Cl3N2S/c11-7-4-9(13)8(12)3-6(7)5-15-2-1-14-10(15)16/h3-4H,1-2,5H2,(H,14,16)

InChI Key

RLSCHTXOKDAPTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)CC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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